molecular formula C7H10BrN3 B13155601 [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine

[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine

Cat. No.: B13155601
M. Wt: 216.08 g/mol
InChI Key: JDUSCUXVYWVNTO-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methylamine is an organic compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring, which is further substituted with a methyl and ethylamine group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the bromination of pyrimidine followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of 5-bromopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of (5-Bromopyrimidin-2-yl)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

(5-Bromopyrimidin-2-yl)methylamine can be compared with other similar compounds such as:

The uniqueness of (5-Bromopyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

N-[(5-bromopyrimidin-2-yl)methyl]ethanamine

InChI

InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3

InChI Key

JDUSCUXVYWVNTO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=C(C=N1)Br

Origin of Product

United States

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